molecular formula C12H15BF3NO3 B594438 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine CAS No. 1352741-13-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine

Cat. No. B594438
CAS RN: 1352741-13-9
M. Wt: 289.061
InChI Key: QMCDWSJOWPTZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, also known as TMP-TFM, is a synthetic compound that has gained attention from the scientific community due to its potential applications in a variety of fields. TMP-TFM is a boron-containing heterocyclic compound that has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use as a ligand in medicinal chemistry.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

One of the most prominent applications of this compound is in the Suzuki-Miyaura cross-coupling reactions . This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst. It’s widely used in the pharmaceutical industry for the synthesis of complex molecules.

Protodeboronation

The compound can undergo protodeboronation , which is a process where the boron moiety is removed from the molecule. This is particularly useful in the final steps of synthetic sequences when the boron group needs to be replaced with hydrogen or another substituent.

Drug Delivery Systems

In the field of medicinal chemistry, boronic esters are used to create drug delivery systems . For example, they can be used to modify hyaluronic acid to create nanoparticles that respond to the presence of reactive oxygen species, releasing drugs at targeted sites within the body.

Functional Group Transformations

The boron group in the compound can be transformed into a wide range of functional groups. This includes oxidations, aminations, halogenations , and various C-C bond-forming reactions such as alkenylations, alkynylations, and arylations .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-5-6-9(17-7-8)18-12(14,15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCDWSJOWPTZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855727
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine

CAS RN

1352741-13-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.